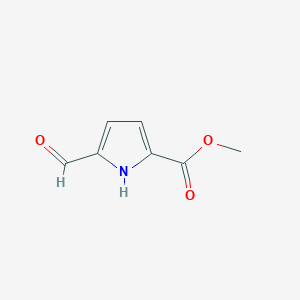

methyl 5-formyl-1H-pyrrole-2-carboxylate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 244809. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

methyl 5-formyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-7(10)6-3-2-5(4-9)8-6/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRCYHYGREGWAAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70923070 | |

| Record name | Methyl 5-formyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70923070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197-13-3 | |

| Record name | 1H-Pyrrole-2-carboxylic acid, 5-formyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1197-13-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 5-formyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70923070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-formyl-1H-pyrrole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 5-Formyl-1H-Pyrrole-2-Carboxylate: Properties, Synthesis, and Applications

Introduction

Methyl 5-formyl-1H-pyrrole-2-carboxylate (CAS No. 1197-13-3) is a highly functionalized heterocyclic compound that serves as a pivotal building block in organic synthesis. Its unique structure, featuring a pyrrole core substituted with both an electrophilic aldehyde and a nucleophilic-substitution-prone ester, makes it a versatile intermediate for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and key applications, with a focus on its utility for researchers, medicinal chemists, and professionals in drug development. The prevalence of the 2-formylpyrrole motif in a wide array of bioactive natural products underscores the significance of this compound as a synthetic precursor.[1][2] These natural products often exhibit valuable pharmacological activities, including hepatoprotective, immunostimulatory, antiproliferative, and antioxidant effects.[3][4]

Part 1: Physicochemical and Spectroscopic Properties

The reliable use of any chemical intermediate begins with a thorough understanding of its physical and chemical characteristics. This compound is typically a white to orange solid, and its stability and handling requirements are critical for successful application in synthesis.

Core Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 1197-13-3 | |

| Molecular Formula | C₇H₇NO₃ | [5] |

| Molecular Weight | 153.14 g/mol | [5] |

| Physical Form | White to Orange Solid | |

| Storage Temperature | 2-8°C (Refrigerator), under inert gas | |

| InChI Key | PRCYHYGREGWAAN-UHFFFAOYSA-N | |

| Purity (Typical) | ≥97% |

Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic signature. While experimental data can vary slightly based on solvent and instrumentation, the following provides an expected profile based on its functional groups.[6]

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Pyrrole NH: A broad singlet typically observed far downfield (δ > 10.0 ppm), characteristic of an acidic proton on a nitrogen atom within an aromatic system.

-

Aldehyde CHO: A sharp singlet in the aldehydic region (δ 9.0-10.0 ppm).

-

Pyrrole CH (2): Two doublets in the aromatic region (δ 6.0-7.5 ppm), corresponding to the two protons on the pyrrole ring, showing vicinal coupling.

-

Ester OCH₃: A sharp singlet around δ 3.8-4.0 ppm, corresponding to the three methyl protons of the ester group.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aldehyde C=O: A signal in the downfield region (δ > 175 ppm).

-

Ester C=O: A signal also in the carbonyl region, typically slightly upfield from the aldehyde (δ 160-170 ppm).

-

Pyrrole Carbons: Four distinct signals in the aromatic region (δ 110-150 ppm).

-

Ester OCH₃: A signal in the aliphatic region (δ ~52 ppm).

-

-

IR (Infrared) Spectroscopy:

-

N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹.

-

C=O Stretches: Two distinct, strong absorption bands between 1650-1750 cm⁻¹, one for the aldehyde and one for the ester carbonyl group.

-

C-H Aromatic Stretch: Absorptions typically observed just above 3000 cm⁻¹.

-

Part 2: Synthesis via Vilsmeier-Haack Formylation

The most direct and widely employed method for synthesizing this compound is the Vilsmeier-Haack reaction.[7][8] This reaction facilitates the introduction of a formyl group onto an electron-rich aromatic ring, such as pyrrole. The starting material is typically methyl 1H-pyrrole-2-carboxylate.

Mechanism and Regioselectivity

The reaction proceeds in two main stages:

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphoryl chloride (POCl₃) to form an electrophilic chloromethyliminium salt, known as the Vilsmeier reagent.[8]

-

Electrophilic Aromatic Substitution: The electron-rich pyrrole ring attacks the Vilsmeier reagent. For a C2-substituted pyrrole like methyl 1H-pyrrole-2-carboxylate, the existing ester group is electron-withdrawing, which deactivates the adjacent C3 position. Consequently, the electrophilic attack occurs at the next most activated and sterically accessible position, the C5 position. Subsequent hydrolysis of the resulting iminium salt intermediate yields the final aldehyde.[9]

Detailed Experimental Protocol

This protocol is a representative procedure adapted from standard Vilsmeier-Haack formylation methods.[9]

Materials:

-

Methyl 1H-pyrrole-2-carboxylate

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphoryl chloride (POCl₃), freshly distilled

-

Dichloromethane (DCM), anhydrous

-

Crushed ice

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve methyl 1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous DMF (3.0-5.0 eq).

-

Formation of Vilsmeier Reagent: Cool the solution to 0°C using an ice-water bath. Add POCl₃ (1.1-1.2 eq) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature remains below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-6 hours, monitoring the reaction progress by TLC.

-

Work-up & Hydrolysis: Once the reaction is complete, carefully and slowly pour the mixture into a beaker containing a large amount of crushed ice with vigorous stirring. This step hydrolyzes the intermediate iminium salt and should be performed in a fume hood.

-

Neutralization: Slowly neutralize the acidic solution by adding saturated NaHCO₃ solution until effervescence ceases and the pH reaches ~7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume).

-

Washing: Combine the organic layers and wash sequentially with water (2 x volume) and brine (1 x volume).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or by column chromatography on silica gel to afford the pure this compound.

Part 3: Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the distinct reactivity of its three functional components: the aldehyde, the ester, and the pyrrole N-H group. This allows for sequential and selective modifications to build molecular complexity.

-

Reactions at the Aldehyde Group: The formyl group is a versatile handle for C-C and C-N bond formation. Key transformations include:

-

Oxidation: Conversion to 5-carboxy-1H-pyrrole-2-carboxylic acid methyl ester using standard oxidizing agents (e.g., Ag₂O, KMnO₄).

-

Reduction: Selective reduction to the corresponding alcohol, methyl 5-(hydroxymethyl)-1H-pyrrole-2-carboxylate, using mild reducing agents like sodium borohydride (NaBH₄).

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form N-substituted aminomethyl pyrroles.

-

Condensation Reactions: Participation in Knoevenagel, Wittig, or Horner-Wadsworth-Emmons reactions to extend carbon chains.

-

-

Reactions at the Ester Group: The methyl ester can be readily modified, most commonly via:

-

Hydrolysis: Saponification with a base (e.g., NaOH, KOH) followed by acidification to yield 5-formyl-1H-pyrrole-2-carboxylic acid.[10] This transformation is useful for improving water solubility or for subsequent amide coupling reactions.

-

-

Reactions at the Pyrrole Nitrogen: The N-H proton is acidic and can be deprotonated with a suitable base, allowing for:

-

N-Alkylation/Arylation: Introduction of various substituents on the nitrogen atom, which is a common strategy in drug design to modulate physicochemical properties and biological activity.

-

Part 4: Applications in Research and Development

The 2-formylpyrrole scaffold is a privileged structure in medicinal chemistry and materials science.

-

Pharmaceutical Intermediate: this compound is a key precursor for synthesizing analogues of natural products that exhibit a wide range of biological activities.[3][4] Its derivatives are explored for potential use as anti-inflammatory, anti-cancer, and neuroprotective agents.[4] The ability to easily modify all three functional groups allows for the creation of diverse compound libraries for high-throughput screening.

-

Synthesis of Macrocycles: The aldehyde functionality is critical for the synthesis of polypyrrolic macrocycles. For instance, condensation of 2-formylpyrroles is a fundamental step in the construction of porphyrins and their analogues, which have applications in photodynamic therapy, catalysis, and materials science.[10]

-

Natural Product Synthesis: Many natural products, often arising from Maillard reactions, contain the 2-formylpyrrole core.[1][11] The title compound serves as a valuable starting point for the total synthesis of these complex molecules, enabling further biological evaluation and structure-activity relationship (SAR) studies.

Part 5: Safety and Handling

As with any chemical reagent, proper handling and safety precautions are paramount. This compound should be handled in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE).

GHS Hazard Information

| Hazard | Code | Description | Pictogram |

| Signal Word | - | Warning | GHS07 (Exclamation Mark) |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed | |

| Skin Irritation | H315 | Causes skin irritation | |

| Eye Irritation | H319 | Causes serious eye irritation |

Precautionary Statements (Selected):

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage and Disposal: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a cornerstone intermediate for synthetic chemists. Its straightforward synthesis via the Vilsmeier-Haack reaction and the orthogonal reactivity of its functional groups provide a robust platform for generating diverse and complex molecules. Its relevance is continuously affirmed by the discovery of new bioactive natural products containing the 2-formylpyrrole motif, ensuring its continued importance in the fields of drug discovery, medicinal chemistry, and materials science.

References

- 1. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00051D [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. 1197-13-3|this compound|BLD Pharm [bldpharm.com]

- 6. 5-Formylpyrrole-2-carboxylic acid methyl ester(1197-13-3) 1H NMR spectrum [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07527E [pubs.rsc.org]

- 11. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

Structure Elucidation of Methyl 5-formyl-1H-pyrrole-2-carboxylate: A Multi-technique Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-formyl-1H-pyrrole-2-carboxylate is a pivotal heterocyclic building block in the synthesis of complex bioactive molecules and materials. Its precise structural characterization is paramount, as isomeric impurities can drastically alter biological activity and reaction outcomes. This guide provides a comprehensive, field-proven workflow for the unambiguous structure elucidation of this compound. We will move beyond simple data reporting to explain the causality behind experimental choices, integrating Mass Spectrometry, Infrared Spectroscopy, and a suite of 1D and 2D Nuclear Magnetic Resonance techniques. Each step is designed to be self-validating, ensuring the highest degree of scientific integrity for researchers in drug discovery and chemical synthesis.

Introduction: The Imperative for Rigorous Characterization

Pyrrole aldehydes are key intermediates in the synthesis of porphyrins, anti-inflammatory agents, and other pharmacologically significant compounds.[1][2] The title compound, this compound, is typically synthesized via electrophilic formylation of the corresponding pyrrole-2-carboxylate precursor. A common method is the Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent (e.g., generated from POCl₃ and DMF) to introduce a formyl group onto an electron-rich aromatic ring.[3][4][5][6]

However, the regioselectivity of this reaction is not always absolute. While the 5-position is electronically favored for substitution due to the directing effect of the pyrrole nitrogen, the formation of the isomeric methyl 4-formyl-1H-pyrrole-2-carboxylate is a potential outcome.[7] Distinguishing between these two regioisomers is a non-trivial challenge that demands a robust, multi-faceted analytical approach. This guide establishes a definitive protocol for confirming the 2,5-substitution pattern.

The Elucidation Workflow: A Synergistic Approach

Caption: Logical workflow for the structure elucidation of this compound.

Mass Spectrometry: Establishing the Molecular Formula

Causality: The first step is to confirm that the synthesis produced a compound of the expected molecular weight and elemental composition. This provides the fundamental formula upon which all subsequent structural interpretations will be built.

Methodology: High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is the preferred method.

Expected Data & Interpretation: The chemical formula for this compound is C₇H₇NO₃. The expected exact mass for the protonated molecule [M+H]⁺ is 154.0499. Observing a peak at or very near this m/z value (typically within 5 ppm) in the HRMS spectrum confirms the elemental composition, ruling out alternative formulas.

| Parameter | Expected Value |

| Molecular Formula | C₇H₇NO₃ |

| Molecular Weight | 153.14 g/mol |

| Exact Mass [M] | 153.0426 |

| Observed [M+H]⁺ | ~154.0499 |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Causality: IR spectroscopy provides rapid, direct evidence for the presence of key functional groups. For this molecule, we are specifically looking for evidence of the N-H bond, the ester, and the aldehyde.

Methodology: A sample is analyzed using a Fourier-Transform Infrared (FTIR) spectrometer, typically as a thin film or a KBr pellet.

Expected Data & Interpretation: The IR spectrum provides a characteristic "fingerprint" of the molecule's bonds. The presence of two distinct carbonyl (C=O) stretching frequencies is a critical piece of evidence.

| Functional Group | Expected Wavenumber (cm⁻¹) | Significance |

| N-H Stretch | ~3300 cm⁻¹ (broad) | Confirms the presence of the pyrrole N-H.[8][9] |

| Aromatic C-H Stretch | ~3100 cm⁻¹ | Indicates the C-H bonds on the pyrrole ring. |

| Ester C=O Stretch | ~1710-1730 cm⁻¹ | Confirms the methyl ester group.[1] |

| Aldehyde C=O Stretch | ~1660-1680 cm⁻¹ | Confirms the formyl group. Conjugation with the pyrrole ring lowers this frequency relative to a simple aliphatic aldehyde.[10][11] |

| C-O Stretch | ~1250 cm⁻¹ | Associated with the ester C-O bond. |

The clear separation of the two carbonyl peaks is a strong indicator that both the ester and aldehyde functional groups are present in the final molecule.

1D NMR Spectroscopy: Defining the Core Skeleton

Causality: One-dimensional ¹H and ¹³C NMR are the most powerful tools for initial structure determination. ¹H NMR reveals the number of different types of protons, their electronic environments, and their connectivity through spin-spin coupling. ¹³C NMR provides a count of unique carbon atoms.

¹H NMR Spectroscopy

Methodology: A solution of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is analyzed.

Expected Data & Interpretation: The ¹H NMR spectrum is the single most informative experiment for distinguishing the 5-formyl from the 4-formyl isomer. The key lies in the signals from the two protons on the pyrrole ring.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Insight |

| N-H | > 11.0 (in DMSO-d₆) | Broad Singlet | 1H | Highly deshielded proton, confirms N-H group.[12] |

| Aldehyde (-CHO) | ~9.5-9.8 | Singlet | 1H | Characteristic downfield shift for an aldehyde proton. |

| Pyrrole H-3 | ~7.1-7.3 | Doublet | 1H | Coupled only to H-4. |

| Pyrrole H-4 | ~6.9-7.1 | Doublet | 1H | Coupled only to H-3. The presence of two adjacent ring protons is confirmed. |

| Methyl Ester (-OCH₃) | ~3.8-3.9 | Singlet | 3H | Confirms the methyl ester group. |

The Decisive Factor: The two pyrrole protons (H-3 and H-4) appear as clean doublets with a coupling constant (³JH3-H4) of approximately 4.0 Hz. This coupling pattern is only possible if they are adjacent to each other, which definitively supports the 2,5-substitution pattern. In the 4-formyl isomer, the two ring protons (H-3 and H-5) would be separated and would appear as two distinct singlets (or doublets with very small ⁴J long-range coupling).

¹³C NMR and DEPT-135 Spectroscopy

Causality: To complement the ¹H data, ¹³C NMR confirms the carbon skeleton. A DEPT-135 experiment is run to differentiate carbons with odd numbers of attached protons (CH, CH₃) from those with even numbers (CH₂).

Methodology: Standard ¹³C and DEPT-135 pulse programs are used on the same sample.

Expected Data & Interpretation: The spectrum should show 7 distinct carbon signals, corresponding to the 7 carbons in the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) | DEPT-135 Signal | Key Insight |

| Aldehyde C=O | ~185 | Absent | Confirms aldehyde carbonyl. |

| Ester C=O | ~162 | Absent | Confirms ester carbonyl. |

| C-2 (Ester-bearing) | ~135 | Absent | Quaternary carbon attached to an electron-withdrawing group. |

| C-5 (Formyl-bearing) | ~132 | Absent | Quaternary carbon attached to an electron-withdrawing group. |

| C-3 | ~122 | Positive (CH) | Aromatic methine carbon. |

| C-4 | ~115 | Positive (CH) | Aromatic methine carbon. |

| Methyl Ester (-OCH₃) | ~52 | Positive (CH₃) | Confirms the methyl ester carbon. |

The DEPT-135 spectrum is critical, showing two positive signals for the two CH carbons of the pyrrole ring and a positive signal for the methyl group, while the four quaternary carbons (two C=O, C-2, C-5) are absent. This data is perfectly consistent with the proposed structure.[13][14][15]

2D NMR Spectroscopy: Unambiguous Confirmation of Connectivity

Causality: While 1D NMR provides powerful evidence, 2D NMR experiments like HSQC and HMBC provide the definitive, irrefutable proof of the molecular structure. They create a correlation map that explicitly links protons and carbons, leaving no room for ambiguity.

HSQC (Heteronuclear Single Quantum Coherence)

Purpose: This experiment maps each proton directly to the carbon atom it is attached to (¹JCH correlation).

Interpretation: The HSQC spectrum will show cross-peaks that connect:

-

The ¹H signal at ~7.2 ppm to the ¹³C signal at ~122 ppm (H-3 to C-3).

-

The ¹H signal at ~7.0 ppm to the ¹³C signal at ~115 ppm (H-4 to C-4).

-

The methyl ester ¹H signal at ~3.8 ppm to the methyl ¹³C signal at ~52 ppm.

This allows for the unequivocal assignment of the protonated carbons.[16]

HMBC (Heteronuclear Multiple Bond Correlation)

Purpose: This is the cornerstone experiment for final confirmation. It reveals correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). It allows us to piece together the molecular fragments.

Interpretation: The key HMBC correlations will build the entire molecular framework.

Caption: Key 2- and 3-bond HMBC correlations confirming the structure of this compound.

-

Aldehyde Proton (CHO at ~9.6 ppm): Shows a strong correlation to the formyl-bearing carbon C-5 (²J) and the adjacent ring carbon C-4 (³J). This definitively places the aldehyde group at C-5.

-

Ring Proton H-4 (at ~7.0 ppm): Correlates to C-5 and C-3 (²J), and to the aldehyde carbonyl carbon and C-2 (³J).

-

Ring Proton H-3 (at ~7.2 ppm): Correlates to C-2 and C-4 (²J), and crucially, to the ester carbonyl carbon and C-5 (³J). This links the proton at position 3 to the ester group at position 2.

-

Methyl Protons (-OCH₃ at ~3.8 ppm): Shows a strong three-bond correlation to the ester carbonyl carbon , confirming the methyl ester fragment.

These correlations, taken together, build an interlocking web of evidence that is only consistent with the this compound structure.[17]

Conclusion

The structural elucidation of this compound requires a systematic and synergistic application of modern spectroscopic techniques. While initial MS and IR data confirm the formula and functional groups, it is the detailed analysis of 1D and, most importantly, 2D NMR spectra that provides the unambiguous proof of regiochemistry. The observation of a ³J coupling between the two pyrrole ring protons in the ¹H NMR spectrum, corroborated by a complete set of HMBC correlations, allows for the definitive assignment of the 2,5-substitution pattern. This rigorous, self-validating workflow ensures the highest level of confidence in the identity and purity of this important synthetic intermediate, a non-negotiable requirement in both academic research and industrial drug development.

References

- 1. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 吡咯-2-甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. ijpcbs.com [ijpcbs.com]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. researchgate.net [researchgate.net]

- 10. Infrared spectra and photochemistry of matrix-isolated pyrrole-2-carbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Pyrrole-2-carboxaldehyde(1003-29-8) IR Spectrum [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]

- 15. digibug.ugr.es [digibug.ugr.es]

- 16. rsc.org [rsc.org]

- 17. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic Guide to Methyl 5-formyl-1H-pyrrole-2-carboxylate

This technical guide provides a detailed analysis of the spectroscopic data for methyl 5-formyl-1H-pyrrole-2-carboxylate (CAS No. 1197-13-3), a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. The information presented herein is synthesized from established spectroscopic principles and available data for structurally related compounds, ensuring a high degree of scientific integrity and practical utility.

Introduction

This compound is a bifunctional pyrrole derivative featuring both an electron-withdrawing formyl group and a methyl ester. This substitution pattern significantly influences the electron density distribution within the pyrrole ring, which is reflected in its characteristic spectroscopic signatures. A thorough understanding of its NMR, IR, and MS data is paramount for confirming its identity, assessing its purity, and predicting its reactivity in synthetic transformations. Pyrrole-containing compounds are of significant interest due to their presence in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities.[1]

Molecular Structure and Spectroscopic Correlation

The molecular structure of this compound is fundamental to interpreting its spectroscopic data. The presence of distinct functional groups and protons in unique chemical environments gives rise to a predictable and analyzable set of signals in each spectroscopic technique.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the N-H proton, the two pyrrole ring protons, the formyl proton, and the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing nature of the formyl and ester groups.

Experimental Protocol:

A typical ¹H NMR experiment would be conducted as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is usually added as an internal standard (0 ppm).

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters: A standard pulse sequence is used to acquire the spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals.

Data Interpretation:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H | 9.0 - 12.0 | Broad Singlet | - |

| Formyl-H | 9.5 - 10.0 | Singlet | - |

| Pyrrole-H (α to CHO) | 7.0 - 7.5 | Doublet | ~4.0 |

| Pyrrole-H (β to CHO) | 6.2 - 6.8 | Doublet | ~4.0 |

| Methyl-H | 3.8 - 4.0 | Singlet | - |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Expert Insights: The broadness of the N-H signal is a characteristic feature of pyrroles and is due to quadrupole broadening by the ¹⁴N nucleus and potential intermolecular hydrogen bonding. The downfield shift of the formyl and pyrrole protons is a direct consequence of the deshielding effect of the electron-withdrawing carbonyl groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Experimental Protocol:

-

Sample Preparation: A more concentrated sample (20-50 mg) in 0.5-0.7 mL of a deuterated solvent is typically used for ¹³C NMR.

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Parameters: Proton-decoupled mode is standard to simplify the spectrum to single lines for each carbon. A sufficient number of scans and a relaxation delay are necessary to obtain a good spectrum, especially for quaternary carbons.

Data Interpretation:

Based on data for structurally similar compounds, the following assignments can be predicted.[2]

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Formyl C=O | 175 - 185 |

| Ester C=O | 160 - 170 |

| Pyrrole C (α to CO₂Me) | 125 - 135 |

| Pyrrole C (α to CHO) | 130 - 140 |

| Pyrrole C (β to CO₂Me) | 110 - 120 |

| Pyrrole C (β to CHO) | 115 - 125 |

| Methyl C | 50 - 55 |

Note: The assignments for the pyrrole carbons can be confirmed using 2D NMR techniques like HSQC and HMBC.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Parameters: A background spectrum is first collected, followed by the sample spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.

Data Interpretation:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | N-H stretch | Pyrrole N-H |

| ~1720 | C=O stretch | Ester carbonyl |

| ~1680 | C=O stretch | Aldehyde carbonyl |

| ~1550 | C=C stretch | Pyrrole ring |

| ~1250 | C-O stretch | Ester |

Expert Insights: The presence of two distinct carbonyl peaks is a key feature, with the ester carbonyl typically appearing at a slightly higher wavenumber than the aldehyde carbonyl due to the electronic effects of the adjacent oxygen atom. The N-H stretching vibration is often broad due to hydrogen bonding. A theoretical study on the related 5-formyl-1H-pyrrole-2-carboxylic acid supports these vibrational assignments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure.

Experimental Protocol:

-

Sample Introduction: The sample is typically introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Data Interpretation:

The molecular ion peak (M⁺) for this compound (C₇H₇NO₃) is expected at an m/z of 153.14.

Expected Fragmentation Pattern:

Caption: Plausible fragmentation pathway for this compound in mass spectrometry.

Expert Insights: Under electron ionization, the molecular ion is expected to be prominent. Key fragmentation pathways would likely involve the loss of the methoxy radical (•OCH₃) from the ester group to give a fragment at m/z 122, or the loss of carbon monoxide (CO) from the formyl group, resulting in a fragment at m/z 125. Loss of the entire carbomethoxy group (•CO₂CH₃) would lead to a fragment at m/z 94. The mass spectrum of the related compound, 5-methyl-1H-pyrrole-2-carboxaldehyde, shows a prominent molecular ion and loss of CO, which supports the predicted fragmentation.

Conclusion

The spectroscopic data of this compound provides a detailed fingerprint of its molecular structure. The combination of ¹H and ¹³C NMR, IR, and MS allows for unambiguous identification and characterization. The insights provided in this guide, based on established principles and data from related compounds, should serve as a valuable resource for scientists working with this important heterocyclic compound. The structural elucidation of pyrrole derivatives through spectroscopic analysis is a cornerstone of natural product chemistry and drug discovery.[3]

References

Methyl 5-Formyl-1H-Pyrrole-2-Carboxylate: A Comprehensive Technical Guide for Advanced Research

Introduction: The Versatility of a Bifunctional Pyrrole Building Block

Methyl 5-formyl-1H-pyrrole-2-carboxylate is a heterocyclic compound of significant interest to researchers in medicinal chemistry, materials science, and organic synthesis. Its structure, featuring both a nucleophilic aldehyde and an electrophilic methyl ester on a pyrrole scaffold, makes it a versatile building block for the synthesis of a wide array of complex molecules. This guide provides an in-depth exploration of its synthesis, reactivity, and key applications, grounded in established scientific literature to empower researchers in their experimental design and execution. The pyrrole ring is a common motif in numerous biologically active compounds, and the strategic placement of the formyl and carboxylate groups in the title compound allows for selective functionalization and the construction of diverse molecular architectures.[1]

Synthesis of this compound: A Vilsmeier-Haack Approach

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of methyl 1H-pyrrole-2-carboxylate. This reaction introduces a formyl group onto an electron-rich aromatic ring using a Vilsmeier reagent, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][3][4] The pyrrole ring is highly activated towards electrophilic substitution, with a preference for the C5 position when the C2 position is occupied by an electron-withdrawing group like a methyl ester.

Reaction Mechanism: Electrophilic Aromatic Substitution

The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent) from the reaction of DMF and POCl₃. This electrophile is then attacked by the electron-rich pyrrole ring, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate during aqueous workup yields the desired aldehyde.

Caption: Vilsmeier-Haack formylation of methyl 1H-pyrrole-2-carboxylate.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on established Vilsmeier-Haack formylation reactions of pyrrole derivatives.[5] Researchers should optimize conditions for their specific setup.

Materials:

-

Methyl 1H-pyrrole-2-carboxylate

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl 1H-pyrrole-2-carboxylate (1 equivalent) in anhydrous DMF and anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

To the stirred solution, add POCl₃ (1.2 equivalents) dropwise via the dropping funnel over 15-20 minutes, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice.

-

Stir the mixture vigorously for 30 minutes to hydrolyze the intermediate iminium salt.

-

Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until effervescence ceases and the pH is approximately 7-8.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Spectroscopic Characterization

Accurate characterization of the synthesized compound is critical for ensuring its purity and for subsequent applications. The following are the expected spectroscopic data for this compound, based on data for structurally similar compounds.[6][7][8][9][10]

| Spectroscopic Data | Expected Values |

| ¹H NMR (CDCl₃, 400 MHz) | δ 9.5-9.7 (s, 1H, -CHO), 7.0-7.2 (d, 1H, H4), 6.8-7.0 (d, 1H, H3), 3.8-3.9 (s, 3H, -OCH₃), NH proton may be broad and its chemical shift is solvent dependent. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 180-185 (-CHO), 160-165 (-COOCH₃), 130-140 (C2, C5), 115-125 (C3, C4), 50-55 (-OCH₃). The formyl carbon of the 5-formyl isomer is expected to be a singlet.[6] |

| IR (KBr) | ν (cm⁻¹) ~3300 (N-H stretch), ~1710 (C=O stretch, ester), ~1670 (C=O stretch, aldehyde), ~1550, 1450 (pyrrole ring stretches). |

| Mass Spectrometry (EI) | M⁺ at m/z 153, corresponding to the molecular formula C₇H₇NO₃. |

Chemical Reactivity and Synthetic Utility

The dual functionality of this compound makes it a valuable intermediate for a variety of chemical transformations.

Reactions of the Aldehyde Group

The formyl group is a versatile handle for carbon-carbon bond formation and functional group interconversions.

-

Knoevenagel Condensation: The aldehyde readily undergoes Knoevenagel condensation with active methylene compounds in the presence of a base to form α,β-unsaturated products. This reaction is a powerful tool for extending the conjugation of the pyrrole system.

-

Wittig Reaction: The Wittig reaction provides a route to convert the formyl group into a vinyl group, offering a pathway to synthesize substituted vinylpyrroles.

-

Oxidation: The aldehyde can be oxidized to a carboxylic acid, yielding pyrrole-2,5-dicarboxylic acid derivatives.

-

Reduction: The formyl group can be selectively reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

Reactions of the Ester Group

The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.

-

Hydrolysis: Saponification of the ester with a base like sodium hydroxide yields the corresponding carboxylic acid.

-

Amidation: The ester can be converted to an amide by reaction with an amine.

Applications in Research and Development

The unique structural features of this compound have led to its use in several areas of chemical research.

Medicinal Chemistry: A Scaffold for Bioactive Molecules

The pyrrole nucleus is a key component of many natural products and synthetic drugs with a wide range of biological activities. This compound serves as a valuable starting material for the synthesis of novel therapeutic agents.

-

Anticancer Agents: The pyrrole scaffold is present in numerous anticancer drugs.[11][12] Derivatives of this compound can be synthesized and evaluated for their potential as anticancer agents. For instance, the formyl group can be used to introduce thiosemicarbazone moieties, which are known to exhibit antitumor activity.[11]

-

Antiviral Agents: Pyrrole derivatives have also shown promise as antiviral agents.[13][14][15][16] The functional groups on this compound can be modified to generate libraries of compounds for screening against various viral targets.

Materials Science: Precursor to Functional Dyes and Polymers

The extended π-system of pyrrole-based molecules imparts them with interesting optical and electronic properties.

-

BODIPY Dyes: this compound is a key precursor for the synthesis of Boron-dipyrromethene (BODIPY) dyes. These dyes are known for their high fluorescence quantum yields, sharp emission peaks, and excellent photostability, making them valuable in bioimaging and sensing applications. The synthesis typically involves the condensation of the formylpyrrole with a pyrrole derivative, followed by oxidation and complexation with a boron source.

-

Conducting Polymers: Functionalized polypyrroles are a class of conducting polymers with potential applications in sensors, electronic devices, and biomedical applications.[17] While direct polymerization of this compound is not commonly reported, its derivatives with polymerizable groups can be synthesized to create functionalized polypyrrole films with tailored properties.

Conclusion

This compound is a highly valuable and versatile building block in modern organic chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and the differential reactivity of its two functional groups provide chemists with a powerful tool for the construction of complex molecular architectures. Its demonstrated utility in the synthesis of bioactive molecules and functional materials underscores its importance in drug discovery and materials science. This guide has provided a comprehensive overview of its synthesis, characterization, reactivity, and applications, with the aim of facilitating its effective use in the research community.

References

- 1. nbinno.com [nbinno.com]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. ijpcbs.com [ijpcbs.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrole-2-carboxylic acid(634-97-9) 1H NMR [m.chemicalbook.com]

- 8. 1H-Pyrrole-2-carboxaldehyde, 5-methyl- [webbook.nist.gov]

- 9. 1H-Pyrrole-2-carboxylic acid [webbook.nist.gov]

- 10. 1-Methyl-1H-pyrrole-2-carbaldehyde | C6H7NO | CID 14504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fulir.irb.hr [fulir.irb.hr]

- 15. 46. Synthesis of antiviral agents. Part I. Heterocyclic compounds related to isatin 3-thiosemicarbazone - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Functionalized polypyrrole film: synthesis, characterization, and potential applications in chemical and biological sensors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Methyl 5-formyl-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-formyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and materials science. Its unique structure, featuring a pyrrole ring substituted with both a formyl and a methyl carboxylate group, makes it a valuable precursor for the synthesis of a wide array of more complex molecules with diverse biological activities. Understanding the fundamental physical properties of this compound, namely its melting point and solubility, is paramount for its effective handling, purification, and application in research and development. This technical guide provides a comprehensive overview of these properties, grounded in experimental data and established scientific principles.

Core Physical Properties

The physical characteristics of a compound dictate its behavior in various experimental settings. For this compound, the key properties of melting point and solubility are crucial for its practical application.

Physical State and Appearance

This compound exists as a White to Orange Solid at standard temperature and pressure[1]. The color variation may depend on the purity of the compound and the presence of any minor impurities.

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. For this compound, the reported melting point is 96 °C . A sharp melting range around this temperature is indicative of a high-purity sample.

| Property | Value | Source |

| Melting Point | 96 °C | ChemBK |

Solubility Profile

The solubility of a compound is a fundamental property that governs its utility in various applications, from reaction chemistry to biological assays. The presence of both polar (formyl and ester groups) and non-polar (pyrrole ring) moieties in this compound suggests a nuanced solubility profile.

While specific quantitative solubility data for this compound in a wide range of solvents is not extensively documented, its structural features and data from analogous compounds allow for a reliable estimation of its solubility characteristics. Generally, pyrrole derivatives with polar functional groups exhibit solubility in polar solvents.

For a structurally similar compound, 5-methyl-2-formyl pyrrole, a water solubility of 11,560 mg/L has been reported, and it is also known to be soluble in alcohol[2]. Another related compound, 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, is described as being slightly soluble in water, DMSO, and methanol. Based on these observations, the expected solubility of this compound is summarized in the table below.

| Solvent | Expected Solubility | Rationale |

| Water | Slightly Soluble | The polar formyl and ester groups can engage in hydrogen bonding with water, but the overall polarity is tempered by the pyrrole ring. |

| Ethanol | Soluble | The hydroxyl group of ethanol can act as both a hydrogen bond donor and acceptor, facilitating dissolution. |

| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent that can effectively solvate the compound. |

| Dimethyl Sulfoxide (DMSO) | Soluble | As a polar aprotic solvent, DMSO is an excellent solvent for a wide range of organic compounds. |

| Dichloromethane (DCM) | Moderately Soluble | DCM is a less polar solvent, but it can still dissolve moderately polar organic compounds. |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail the standard operating procedures for measuring the melting point and assessing the solubility of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. This protocol outlines the capillary method, a widely used and reliable technique.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the completion of melting) are recorded. This range is the melting point of the sample.

-

Purity Assessment: A sharp melting range (typically ≤ 1 °C) indicates a pure compound, while a broad melting range suggests the presence of impurities.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

This protocol describes a qualitative and semi-quantitative method for determining the solubility of this compound in various solvents.

Methodology:

-

Solvent Selection: A range of common laboratory solvents with varying polarities should be chosen (e.g., water, ethanol, methanol, DMSO, dichloromethane).

-

Sample Preparation: A known mass of this compound (e.g., 10 mg) is placed into a series of labeled vials.

-

Solvent Addition: A specific volume of each selected solvent (e.g., 1 mL) is added to the corresponding vial.

-

Mixing: The vials are agitated (e.g., using a vortex mixer or sonicator) for a set period to ensure thorough mixing.

-

Observation: The vials are visually inspected for the presence of undissolved solid.

-

Classification: The solubility is classified based on the visual observation:

-

Soluble: No undissolved solid is visible.

-

Slightly Soluble: A small amount of undissolved solid remains.

-

Insoluble: The majority of the solid remains undissolved.

-

-

Semi-Quantitative Analysis (Optional): For "soluble" classifications, additional known amounts of the compound can be added incrementally until saturation is reached to determine an approximate solubility limit.

Caption: Workflow for Solubility Assessment.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound, specifically its melting point and solubility. The compound is a white to orange solid with a melting point of 96 °C. While comprehensive quantitative solubility data is limited, its structural characteristics suggest solubility in polar organic solvents such as alcohols and DMSO, and slight solubility in water. The provided experimental protocols offer a robust framework for the in-house determination of these critical parameters, ensuring the effective and safe utilization of this important chemical intermediate in research and development endeavors.

References

A Theoretical Deep Dive into Methyl 5-Formyl-1H-pyrrole-2-carboxylate: A Guide for Researchers and Drug Development Professionals

Introduction: The Significance of Substituted Pyrroles in Modern Chemistry

Pyrrole and its derivatives are fundamental heterocyclic scaffolds that form the core of numerous natural products, pharmaceuticals, and advanced materials.[1] The unique electronic properties of the pyrrole ring, characterized by a π-electron-rich system, make it a versatile building block in organic synthesis and medicinal chemistry. Among the vast family of pyrrole derivatives, methyl 5-formyl-1H-pyrrole-2-carboxylate holds particular interest due to its bifunctional nature, incorporating both an electrophilic aldehyde and a nucleophilic ester group. This arrangement provides a rich platform for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules with potential biological activity.[2][3]

This technical guide provides an in-depth exploration of the theoretical studies of this compound. By leveraging computational chemistry, we can elucidate its structural, electronic, and spectroscopic properties, offering predictive insights that can accelerate experimental research and drug discovery efforts. This document is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of this promising molecule from a theoretical perspective.

Computational Methodology: The Engine of Theoretical Investigation

To accurately model the molecular properties of this compound, a robust computational approach is essential. Density Functional Theory (DFT) has emerged as a powerful and widely used method for studying the electronic structure of molecules, offering a favorable balance between accuracy and computational cost.[4][5]

Workflow for Theoretical Analysis

Caption: A generalized workflow for the theoretical analysis of this compound.

Step-by-Step Computational Protocol

-

Geometry Optimization: The initial 3D structure of this compound is constructed. A geometry optimization is then performed using DFT with the B3LYP (Becke, three-parameter, Lee-Yang-Parr) exchange-correlation functional and the 6-311++G(d,p) basis set.[6][7][8] This level of theory has been shown to provide accurate geometries for pyrrole derivatives.[7] The optimization process finds the lowest energy conformation of the molecule.

-

Vibrational Frequency Analysis: Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This confirms that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and provides theoretical infrared (IR) and Raman spectra.[6][8]

-

Electronic Structure Analysis:

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is conducted to investigate intramolecular interactions, charge distribution, and the nature of chemical bonds. This provides insights into the electronic delocalization and stability of the molecule.

-

Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated to visualize the electrostatic potential on the electron density surface.[9] This map is crucial for identifying electrophilic and nucleophilic sites, thereby predicting the molecule's reactivity.[9]

-

-

Excited State Calculations:

-

Time-Dependent DFT (TD-DFT): To understand the electronic absorption properties, TD-DFT calculations are performed on the optimized geometry.[5][10] This allows for the prediction of the UV-Vis absorption spectrum, including the maximum absorption wavelengths (λmax) and oscillator strengths.

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

-

Molecular Structure and Conformational Analysis

The optimized geometry of this compound reveals a nearly planar structure, which is characteristic of the pyrrole ring. The planarity facilitates π-electron delocalization across the ring and the substituent groups.

| Parameter | Calculated Value (Å/°) |

| Bond Lengths (Å) | |

| N1-C2 | 1.37 |

| C2-C3 | 1.39 |

| C3-C4 | 1.42 |

| C4-C5 | 1.38 |

| C5-N1 | 1.36 |

| C2-C6 (ester) | 1.48 |

| C5-C7 (formyl) | 1.47 |

| **Bond Angles (°) ** | |

| C5-N1-C2 | 108.5 |

| N1-C2-C3 | 109.0 |

| C2-C3-C4 | 107.5 |

| C3-C4-C5 | 107.0 |

| C4-C5-N1 | 108.0 |

Table 1: Selected optimized geometrical parameters for this compound calculated at the B3LYP/6-311++G(d,p) level of theory. (Note: These are representative values and may vary slightly based on the specific computational setup).

Vibrational Spectroscopy: A Fingerprint of the Molecule

The calculated vibrational frequencies provide a theoretical basis for interpreting experimental IR and Raman spectra. The key vibrational modes are associated with the stretching and bending of the N-H, C=O (ester and aldehyde), C-N, and C-C bonds.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Description |

| ν(N-H) | ~3450 | N-H stretching |

| ν(C=O) ester | ~1720 | Ester carbonyl stretching |

| ν(C=O) aldehyde | ~1680 | Aldehyde carbonyl stretching |

| ν(C-N) | ~1350 | C-N stretching in the ring |

| Ring breathing | ~1000-1100 | Pyrrole ring stretching/breathing |

Table 2: Prominent calculated vibrational frequencies and their assignments for this compound.

Electronic Properties and Reactivity

The electronic properties of this compound are crucial for understanding its reactivity and potential applications in drug design.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a measure of the molecule's excitability and chemical reactivity.

Caption: A simplified energy level diagram showing the HOMO, LUMO, and the energy gap.

The relatively small HOMO-LUMO gap suggests that this compound is a moderately reactive molecule, capable of participating in various chemical reactions.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution in the molecule. The red regions indicate areas of high electron density (nucleophilic sites), while the blue regions indicate areas of low electron density (electrophilic sites).

For this compound, the MEP map would show negative potential (red) around the oxygen atoms of the carbonyl groups, making them susceptible to nucleophilic attack. The hydrogen atom of the N-H group would exhibit a positive potential (blue), indicating its acidic nature and potential for hydrogen bonding. The pyrrole ring itself shows a delocalized electron density.

Natural Bond Orbital (NBO) Analysis

NBO analysis reveals significant delocalization of the nitrogen lone pair electrons into the pyrrole ring, contributing to its aromaticity. It also shows strong intramolecular charge transfer from the pyrrole ring to the electron-withdrawing formyl and carboxylate groups. This charge distribution influences the molecule's reactivity and intermolecular interactions.

Potential Applications in Drug Development

The theoretical insights into the structure and reactivity of this compound underscore its potential as a versatile scaffold in drug discovery.

Caption: Potential therapeutic applications stemming from the this compound scaffold.

The presence of reactive functional groups allows for the synthesis of a diverse library of compounds. For instance, the formyl group can be a precursor for the synthesis of Schiff bases, while the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines. Pyrrole derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antioxidant properties.[1][11][12][13] The theoretical understanding of this molecule's reactivity can guide the design of new derivatives with enhanced biological profiles.

Conclusion

Theoretical studies provide a powerful lens through which to examine the intricate details of molecular structure, reactivity, and properties. For this compound, computational methods like DFT and TD-DFT offer a wealth of information that can guide synthetic efforts and drug discovery programs. The insights gained from these theoretical investigations, from optimized geometries to predicted spectroscopic signatures and reactivity maps, are invaluable for accelerating the translation of this promising molecule from a chemical entity to a potential therapeutic agent. This guide serves as a foundational resource for researchers looking to harness the power of computational chemistry in their exploration of substituted pyrroles and their applications.

References

- 1. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. 5-Formyl-1H-pyrrole-2-carboxylic acid [myskinrecipes.com]

- 4. researchgate.net [researchgate.net]

- 5. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pH-dependent Raman study of pyrrole and its vibrational analysis using DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, spectral analysis and study of antimicrobial activity of 2,5-diformyl-1<i>H</i>-pyrrole bis(methan-1-yl-1-ylidene)dimalonohydrazone - Arabian Journal of Chemistry [arabjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. Characteristics of new pyrrolic derivatives and their oligomers using DFT and TD–DFT calculations - ProQuest [proquest.com]

- 11. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00051D [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Vilsmeier-Haack Formylation of Pyrrole-2-carboxylates

A Guide for Synthetic Chemists in Research and Drug Development

Introduction: The Strategic Importance of Formyl-Pyrroles

The Vilsmeier-Haack reaction is a robust and highly versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This transformation is of paramount importance in synthetic organic chemistry, providing a direct route to introduce a formyl (-CHO) group, which serves as a versatile synthetic handle for further molecular elaboration. For researchers in drug discovery and development, the pyrrole nucleus is a privileged scaffold, present in numerous marketed drugs and natural products with significant biological activity, including atorvastatin, sunitinib, and ketorolac.[3][4][5]

This guide focuses specifically on the Vilsmeier-Haack formylation of pyrrole-2-carboxylates. The ester group at the C2 position acts as a deactivating group, which presents a unique challenge and opportunity for regiocontrol during electrophilic substitution. Understanding and mastering this reaction allows for the selective synthesis of 5-formyl-pyrrole-2-carboxylates, crucial intermediates in the construction of complex pharmaceutical agents and functional materials.[6][7] These formylated products are pivotal starting materials for creating drug candidates for indications ranging from cancer to inflammatory diseases.[6][8][9]

Reaction Mechanism: A Stepwise Path to Formylation

The Vilsmeier-Haack reaction proceeds through a well-defined, multi-step mechanism involving the in-situ formation of a potent electrophile, the Vilsmeier reagent, which then undergoes an electrophilic aromatic substitution with the pyrrole substrate.[2][10][11]

Stage 1: Formation of the Vilsmeier Reagent

The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of a substituted amide, typically N,N-dimethylformamide (DMF), on the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This generates a highly reactive chloroiminium ion, known as the Vilsmeier reagent (specifically, the N,N-dimethylchloroiminium ion).[1][12][13] This species is the key electrophile responsible for the subsequent formylation.

Stage 2: Electrophilic Aromatic Substitution

The electron-rich pyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent.[11] For pyrrole-2-carboxylates, this attack is highly regioselective. The pyrrole nitrogen is an electron-donating group, activating the α-positions (C2 and C5) towards electrophilic attack. However, the C2 position is blocked by the electron-withdrawing carboxylate group. Consequently, the electrophilic attack occurs preferentially at the C5 position, the most electron-rich and sterically accessible site.[13][14]

Stage 3: Aromatization and Hydrolysis

The resulting intermediate loses a proton to restore the aromaticity of the pyrrole ring, forming a stable iminium salt.[11] This salt is then hydrolyzed during the aqueous work-up phase of the reaction. The iminium moiety is readily converted to a carbonyl group, yielding the final 5-formyl-pyrrole-2-carboxylate product and liberating dimethylamine.[2][15]

Caption: Mechanism of the Vilsmeier-Haack formylation of pyrrole-2-carboxylates.

Detailed Experimental Protocol

This protocol provides a general method for the formylation of an ethyl pyrrole-2-carboxylate derivative. Adjustments to stoichiometry, temperature, and reaction time may be necessary depending on the specific substrate.

Materials and Reagents

-

Ethyl pyrrole-2-carboxylate substrate

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Crushed ice

-

Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Safety Precautions

-

Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. Handle it exclusively in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

The reaction is exothermic, especially during the formation of the Vilsmeier reagent. Maintain strict temperature control.

-

The work-up procedure involves quenching the reaction with ice, which can cause vigorous gas evolution. Perform this step slowly and carefully in a large beaker.

Step-by-Step Procedure

-

Preparation of the Vilsmeier Reagent:

-

In a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents).

-

Cool the flask to 0 °C using an ice-water bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a white solid or a viscous slurry indicates the generation of the Vilsmeier reagent.[1]

-

-

Formylation Reaction:

-

Dissolve the ethyl pyrrole-2-carboxylate substrate (1.0 equivalent) in a minimal amount of anhydrous dichloromethane (DCM).

-

Add the substrate solution to the pre-formed Vilsmeier reagent at 0 °C.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to 40-50 °C. The optimal temperature and time depend on the substrate's reactivity and should be monitored by Thin Layer Chromatography (TLC).[14]

-

-

Reaction Work-up and Product Isolation:

-

Once the reaction is complete (as indicated by TLC), cool the mixture back to room temperature.

-

Carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice. This step hydrolyzes the intermediate iminium salt and quenches any remaining POCl₃.[1]

-

Stir the resulting slurry until all the ice has melted.

-

Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. The product often precipitates as a solid during neutralization.

-

If a solid precipitates, collect it by vacuum filtration, wash it with cold water, and dry it under vacuum.

-

If the product remains in solution, transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[1]

-

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Data Presentation & Troubleshooting

The efficiency and regioselectivity of the Vilsmeier-Haack reaction can be influenced by the nature of the substituents on the pyrrole ring.

Table 1: Representative Reaction Conditions

| Substrate (R-group at N1) | Molar Ratio (Pyrrole:DMF:POCl₃) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| H | 1 : 3.0 : 1.2 | 50 | 4 | ~85% | [7] |

| Methyl | 1 : 3.0 : 1.2 | 40 | 3 | ~90% | General |

| Phenyl | 1 : 3.5 : 1.5 | 60 | 6 | ~75% | General |

| Benzyl | 1 : 3.0 : 1.2 | 45 | 4 | ~88% | General |

Troubleshooting Common Issues:

-

Low Yield:

-

Cause: Incomplete reaction or decomposition of the Vilsmeier reagent.

-

Solution: Ensure all reagents and solvents are anhydrous. Maintain strict temperature control during reagent preparation. Consider increasing the reaction time or temperature moderately.

-

-

Formation of Side Products:

-

Cause: Overly harsh reaction conditions or highly activated substrates may lead to di-formylation or polymerization.[16]

-

Solution: Use milder conditions (lower temperature, shorter time). For highly reactive pyrroles, using a pre-formed crystalline Vilsmeier reagent can sometimes offer better control.[7]

-

-

Difficult Purification:

-

Cause: Presence of unreacted DMF or polar byproducts.

-

Solution: Ensure thorough washing during the aqueous work-up. A well-executed neutralization and extraction are critical. If the product is a solid, washing the crude precipitate thoroughly with water can remove many impurities.

-

Conclusion

The Vilsmeier-Haack formylation of pyrrole-2-carboxylates is a powerful and reliable method for synthesizing 5-formyl derivatives, which are high-value intermediates in medicinal chemistry and materials science.[5][6] By carefully controlling the reaction conditions and understanding the underlying mechanism, researchers can achieve high yields and excellent regioselectivity. This protocol serves as a robust starting point for scientists aiming to leverage this classic transformation in their synthetic endeavors.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 4. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]

- 5. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 6. nbinno.com [nbinno.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | 253870-02-9 [chemicalbook.com]

- 9. scitechnol.com [scitechnol.com]

- 10. chemtube3d.com [chemtube3d.com]

- 11. Vilsmeier formylation of pyrrole [quimicaorganica.org]

- 12. Vilsmeier reagent - Wikipedia [en.wikipedia.org]

- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 14. jk-sci.com [jk-sci.com]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

The Strategic Utility of Methyl 5-Formyl-1H-pyrrole-2-carboxylate in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction: The Pyrrole Scaffold as a Privileged Motif in Drug Discovery